molecular formula C12H12N2O2 B7740055 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile CAS No. 3055-91-2

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile

Cat. No.: B7740055
CAS No.: 3055-91-2
M. Wt: 216.24 g/mol
InChI Key: OPQLPLKJQFYQHD-UHFFFAOYSA-N
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Description

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of a cyano group and an ethoxy group attached to a phenoxy ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile typically involves the reaction of 4-(2-cyanoethoxy)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile involves its interaction with specific molecular targets. The cyano and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenoxy ring can also interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and ethoxy groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Properties

IUPAC Name

3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQLPLKJQFYQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332510
Record name 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-91-2
Record name Propanenitrile, 3,3′-[1,4-phenylenebis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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